5-Fluoro-4-methylquinazolin-2-amine
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Overview
Description
5-Fluoro-4-methylquinazolin-2-amine is an organic compound with the molecular formula C9H8FN3. It is a white solid powder that is stable at room temperature . This compound belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 5-Fluoro-4-methylquinazolin-2-amine typically involves the reaction of 4-methylquinazolin-2-amine with a fluorinating agent. One common method is the reaction of 4-methylquinazolin-2-amine with N-fluorobenzenesulfonimide (NFSI) in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like acetonitrile . The reaction is carried out at room temperature and yields the desired product after purification.
Chemical Reactions Analysis
5-Fluoro-4-methylquinazolin-2-amine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., acetonitrile, dichloromethane), bases (e.g., potassium carbonate, sodium hydroxide), and catalysts (e.g., palladium on carbon) to facilitate the reactions . The major products formed from these reactions are various quinazoline derivatives with different functional groups, which can be further utilized in medicinal chemistry and other applications .
Scientific Research Applications
5-Fluoro-4-methylquinazolin-2-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Fluoro-4-methylquinazolin-2-amine involves its interaction with specific molecular targets and pathways. In the case of its antimicrobial activity, it is believed to inhibit bacterial DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . For its anticancer activity, it may inhibit key enzymes and signaling pathways involved in cell proliferation and survival, such as tyrosine kinases and the PI3K/Akt pathway .
Comparison with Similar Compounds
5-Fluoro-4-methylquinazolin-2-amine can be compared with other similar compounds, such as:
4-Methylquinazolin-2-amine: Lacks the fluorine atom, which may result in different biological activities and chemical reactivity.
5-Fluoroquinazolin-2-amine: Lacks the methyl group, which may affect its solubility and interaction with molecular targets.
4-Methylquinazolin-2-amine derivatives: Various derivatives with different substituents at the 5-position, which can alter their biological activities and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinazoline derivatives .
Properties
IUPAC Name |
5-fluoro-4-methylquinazolin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3/c1-5-8-6(10)3-2-4-7(8)13-9(11)12-5/h2-4H,1H3,(H2,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZDPIVYWWLDNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC(=N1)N)C=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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